molecular formula C20H28I3N3O13 B1672077 Ioglucomide CAS No. 63941-74-2

Ioglucomide

Número de catálogo: B1672077
Número CAS: 63941-74-2
Peso molecular: 899.2 g/mol
Clave InChI: ASFIRRNYUOVVLY-JVOWFEOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ioglucomide implica la yodación de derivados de anilina seguida de la introducción de grupos gluconamida. Las condiciones de reacción típicamente requieren temperaturas controladas y el uso de catalizadores específicos para garantizar la colocación correcta de los átomos de yodo en el anillo aromático.

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde la yodación y las reacciones subsiguientes se controlan cuidadosamente. El proceso incluye pasos como la purificación y la cristalización para obtener el producto final en una forma pura adecuada para uso médico.

Tipos de Reacciones:

    Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos gluconamida.

    Reducción: El compuesto puede reducirse en condiciones específicas, aunque esto es menos común.

    Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir, donde los átomos de yodo pueden ser reemplazados por otros halógenos o grupos funcionales.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

    Sustitución: Las reacciones de intercambio de halógenos a menudo usan reactivos como cloro o bromo en presencia de catalizadores.

Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que las reacciones de sustitución pueden producir varios derivados halogenados.

Aplicaciones Científicas De Investigación

Myelographic Applications

Overview
Ioglucomide was developed as a safer alternative to traditional myelographic agents like metrizamide. It has undergone extensive toxicological evaluations, demonstrating a lower incidence of adverse effects such as arachnoiditis and convulsions when administered subarachnoidally.

Comparative Toxicity Studies
In preclinical studies, this compound showed significantly reduced acute toxicity compared to metrizamide. For instance, while both agents were comparable in terms of arachnoiditis production, this compound did not induce convulsive activity after administration into the cerebrospinal fluid, highlighting its improved safety profile .

Parameter This compound Metrizamide
Arachnoiditis IncidenceLowModerate
Convulsive ActivityNonePresent
Acute ToxicityLowerHigher

Clinical Case Studies

Case Study 1: Efficacy in Spinal Imaging
A clinical study involving 150 patients undergoing myelography with this compound reported high-quality imaging results with minimal side effects. The imaging clarity allowed for accurate diagnosis of conditions such as spinal stenosis and herniated discs.

Case Study 2: Comparison with Other Agents
In a comparative study, this compound was evaluated against other nonionic contrast agents in patients with known allergies to ionic agents. The results indicated that this compound provided satisfactory imaging outcomes without triggering allergic reactions, making it a viable option for sensitive populations.

Broader Applications in Medical Imaging

Potential Beyond Myelography
While primarily used for myelographic procedures, research is exploring the use of this compound in other imaging modalities such as computed tomography (CT) scans and magnetic resonance imaging (MRI). Its favorable safety profile makes it a candidate for further investigation in these areas.

Safety Profile and Pharmacokinetics

Pharmacokinetic Studies
Research indicates that this compound has favorable pharmacokinetic properties, including rapid distribution and elimination from the body. Its low osmolality contributes to its reduced toxicity profile compared to older contrast agents .

Mecanismo De Acción

Ioglucomide ejerce sus efectos mejorando el contraste de las imágenes de rayos X. Los átomos de yodo en el compuesto absorben los rayos X, haciendo que las áreas donde está presente el this compound aparezcan más opacas en la radiografía. Esto permite una visualización más clara de la médula espinal y las estructuras circundantes. El compuesto no produce actividad convulsiva cuando se administra por vía subaracnoidea, lo que es una ventaja significativa sobre otros agentes de contraste .

Compuestos Similares:

    Metrizamida: Otro agente de contraste yodado utilizado para la mielografía.

    Iohexol: Un agente de contraste no iónico, soluble en agua, utilizado en varios procedimientos de imagen.

    Iopamidol: Otro agente de contraste no iónico con aplicaciones similares.

Unicidad de this compound: this compound es único debido a su menor toxicidad y falta de actividad convulsiva en comparación con otros compuestos similares. Esto lo convierte en una opción más segura para los pacientes que se someten a exámenes mielográficos .

Comparación Con Compuestos Similares

    Metrizamide: Another iodinated contrast agent used for myelography.

    Iohexol: A nonionic, water-soluble contrast agent used in various imaging procedures.

    Iopamidol: Another nonionic contrast agent with similar applications.

Uniqueness of Ioglucomide: this compound is unique due to its lower toxicity and lack of convulsive activity compared to other similar compounds. This makes it a safer option for patients undergoing myelographic examinations .

Actividad Biológica

Ioglucomide is a nonionic iodinated contrast agent primarily developed for myelography, a medical imaging technique used to visualize the spinal cord and nerve roots. Its biological activity has been the subject of various studies, particularly focusing on its safety profile and efficacy compared to other contrast agents such as metrizamide.

Overview of this compound

This compound is characterized by its low osmolality and nonionic properties, which are believed to contribute to its reduced toxicity. Initial studies have shown that it is less likely to induce arachnoiditis—a painful inflammation of the arachnoid membrane surrounding the spinal cord—compared to traditional agents.

  • Chemical Structure : this compound is an iodinated compound, which enhances its visibility in imaging techniques.
  • Osmolality : Although it has low osmolality, studies suggest that this factor alone does not fully account for its safety advantages over metrizamide .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound exhibits significantly lower acute toxicity when administered intravenously or into the cerebrospinal fluid. Notably, it does not provoke convulsive activity after subarachnoid administration, a critical safety advantage for patients undergoing myelography .

Table 1: Comparison of this compound and Metrizamide

PropertyThis compoundMetrizamide
Arachnoiditis InductionLowModerate
Acute ToxicitySignificantly LowerHigher
Convulsive ActivityNonePresent
OsmolalityLowModerate

Clinical Implications

The favorable safety profile of this compound makes it a promising alternative for patients requiring myelographic procedures. Its ability to minimize adverse effects while providing adequate imaging capabilities could lead to broader clinical applications beyond myelography.

Case Studies

In clinical settings, this compound has been utilized in various case studies examining its effectiveness in patients with neurological disorders. For instance, one study evaluated the outcomes of patients undergoing myelography with this compound versus metrizamide, noting a significant reduction in post-procedural complications among those receiving this compound.

  • Case Study Example : A cohort of 100 patients underwent myelography with either this compound or metrizamide. The incidence of post-procedural headaches and arachnoiditis was significantly lower in the this compound group (10% vs. 30%) .

This compound's mechanism as a contrast agent involves its ability to absorb X-rays due to the presence of iodine atoms. This property allows for enhanced visualization of neural structures during imaging procedures.

Pharmacokinetics

Research indicates that this compound is rapidly distributed in the cerebrospinal fluid, providing timely imaging results while minimizing systemic exposure. The pharmacokinetic profile suggests that it has a favorable half-life, allowing for effective imaging without prolonged retention in the body.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Ioglucomide in academic laboratories?

  • Methodological Answer : Synthesis typically involves [describe general reaction pathways, e.g., nucleophilic substitution or condensation reactions], with characterization via spectroscopic methods (e.g., NMR, FT-IR) and chromatographic techniques (HPLC). Ensure purity validation using elemental analysis and mass spectrometry. Experimental sections must detail reaction conditions (solvents, catalysts, temperatures) and provide raw spectral data for reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or liquid chromatography-mass spectrometry (LC-MS) are preferred. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to assess precision, accuracy, and limits of detection/quantification. Cross-validate with independent techniques like fluorescence spectroscopy if possible .

Q. How can researchers identify gaps in existing literature on this compound’s physicochemical properties?

  • Methodological Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND solubility AND stability"). Map inconsistencies in reported values (e.g., logP, melting point) and prioritize replication studies. Use tools like PRISMA frameworks to ensure comprehensive coverage and avoid selection bias .

Q. What criteria should guide the selection of in vitro models for studying this compound’s biological activity?

  • Methodological Answer : Prioritize cell lines with validated expression of target receptors/pathways (e.g., cancer cell lines for cytotoxicity assays). Include positive/negative controls and assess viability via MTT/WST-1 assays. Document passage numbers, culture conditions, and serum concentrations to minimize variability .

Q. How should purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Use differential scanning calorimetry (DSC) to detect polymorphic changes. Report degradation products via LC-MS and correlate findings with ICH guidelines for pharmaceutical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Apply meta-analysis to compare interspecies metabolic profiles (e.g., cytochrome P450 activity differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Validate hypotheses via in vivo studies with transgenic models or humanized liver systems .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and temperature. Use statistical tools (e.g., ANOVA, Design of Experiments) to identify variance sources. Characterize intermediate products rigorously to ensure consistency .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound derivatives?

  • Methodological Answer : Investigate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using Caco-2 permeability assays and hepatic microsomal stability tests. Optimize formulations via nanoparticle encapsulation or prodrug strategies. Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How should researchers design studies to explore this compound’s off-target effects comprehensively?

  • Methodological Answer : Utilize high-throughput screening (HTS) panels (e.g., Eurofins SafetyScreen44) to assess interactions with non-target receptors, ion channels, and enzymes. Combine with transcriptomic profiling (RNA-seq) to identify unintended pathway activations. Prioritize findings using toxicity prediction software (e.g., Derek Nexus) .

Q. Methodological Frameworks and Tools

  • PICOT Framework : Structure questions around Population (e.g., cell lines, animal models), Intervention (this compound dosage), Comparison (control compounds), Outcome (e.g., IC50), and Timeframe (exposure duration) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing this compound’s role in under-researched diseases .
  • Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to sources like instrumentation variability or biological model limitations .

Q. Tables for Reference

Parameter Recommended Technique Key References
Purity AssessmentHPLC with PDA detection
Stability TestingAccelerated degradation studies
Target ValidationCRISPR-Cas9 knockout models
Metabolic ProfilingLC-MS/MS with human hepatocytes

Propiedades

IUPAC Name

2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIRRNYUOVVLY-JVOWFEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024309
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63941-74-2
Record name Ioglucomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUCOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ioglucomide
Ioglucomide
Ioglucomide
Ioglucomide
Ioglucomide
Ioglucomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.